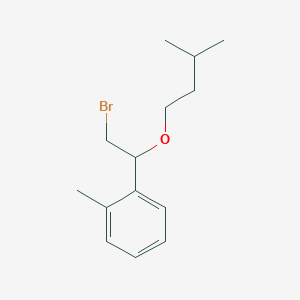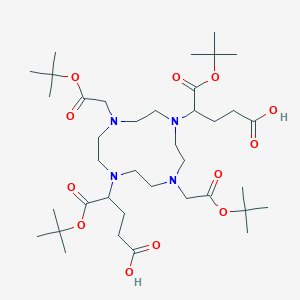
1-(3-Fluoropropyl)-1h-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoropropyl)-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This particular compound is characterized by the presence of a fluoropropyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropropyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 1,2,4-triazole with 3-fluoropropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. The use of automated systems also helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoropropyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropropyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in anhydrous conditions.
Substitution: Various halides or nucleophiles; reactions are carried out under basic or acidic conditions depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(3-Fluoropropyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropropyl)-1h-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The fluoropropyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The triazole ring can interact with active sites of enzymes, inhibiting their activity or modulating receptor functions. This makes it a valuable compound in the development of pharmaceuticals.
Comparison with Similar Compounds
1-(3-Fluoropropyl)-1H-1,2,4-triazole-5-carbaldehyde: Contains an aldehyde group instead of an amine.
3-Fluoro-1-propanol: A simpler structure with a hydroxyl group instead of a triazole ring.
Uniqueness: 1-(3-Fluoropropyl)-1h-1,2,4-triazol-3-amine is unique due to the combination of the triazole ring and the fluoropropyl group. This combination imparts specific chemical and biological properties that are not present in simpler analogs. The presence of the triazole ring allows for versatile chemical modifications, while the fluoropropyl group enhances its biological activity and membrane permeability.
Properties
Molecular Formula |
C5H9FN4 |
|---|---|
Molecular Weight |
144.15 g/mol |
IUPAC Name |
1-(3-fluoropropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H9FN4/c6-2-1-3-10-4-8-5(7)9-10/h4H,1-3H2,(H2,7,9) |
InChI Key |
CACAVWGQYDHALU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CCCF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B13641851.png)
![3-ethyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13641861.png)


![8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13641877.png)


![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-3H-purin-6-one](/img/structure/B13641902.png)
![5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane](/img/structure/B13641910.png)



![7-Chlorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B13641945.png)
